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Compound of Interest

Compound Name:
5-(Aminomethyl)-2-

fluorobenzonitrile

Cat. No.: B033144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR)

spectroscopic characteristics of 5-(Aminomethyl)-2-fluorobenzonitrile. Due to the limited

availability of public experimental spectra for this specific compound, this document presents a

comprehensive predicted ¹H and ¹³C NMR analysis. For comparative context, experimental

data for a structurally related compound, 5-Bromo-2-fluorobenzonitrile, is included. This guide

is intended to assist in spectral interpretation, quality control, and structural verification for

researchers working with these and similar molecules.

Predicted ¹H and ¹³C NMR Data: 5-(Aminomethyl)-2-
fluorobenzonitrile
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for 5-(Aminomethyl)-2-
fluorobenzonitrile. Predictions are based on established NMR principles and analysis of

structurally similar compounds.

Table 1: Predicted ¹H NMR Data for 5-(Aminomethyl)-2-fluorobenzonitrile
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~ 7.65 dd
J(H3-H4) ≈ 8.5, J(H3-

F) ≈ 5.5

H-4 ~ 7.45 t
J(H4-H3) ≈ J(H4-H6)

≈ 8.5

H-6 ~ 7.70 dd
J(H6-H4) ≈ 8.5, J(H6-

F) ≈ 2.5

-CH₂- ~ 3.90 s -

-NH₂ ~ 1.70 (broad) s -

Table 2: Predicted ¹³C NMR Data for 5-(Aminomethyl)-2-fluorobenzonitrile

Carbon
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
¹⁹F)

Coupling Constant
(J, Hz)

C-1 (C-CN) ~ 103 d J(C1-F) ≈ 15

C-2 (C-F) ~ 164 d J(C2-F) ≈ 250

C-3 ~ 134 d J(C3-F) ≈ 8

C-4 ~ 118 d J(C4-F) ≈ 22

C-5 (C-CH₂) ~ 140 d J(C5-F) ≈ 3

C-6 ~ 132 s -

-CH₂- ~ 45 s -

-CN ~ 117 s -

Comparative Experimental NMR Data: 5-Bromo-2-
fluorobenzonitrile
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For comparison, the following tables present the experimental NMR data for 5-Bromo-2-

fluorobenzonitrile, a structurally analogous compound. The primary difference is the substituent

at the C-5 position (-CH₂NH₂ vs. -Br), which influences the chemical shifts of the aromatic

protons and carbons.

Table 3: Experimental ¹H NMR Data for 5-Bromo-2-fluorobenzonitrile

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 7.78 dd
J(H3-H4) = 8.6, J(H3-

F) = 4.9

H-4 7.28 t
J(H4-H3) = J(H4-H6)

= 8.6

H-6 7.91 dd
J(H6-H4) = 8.6, J(H6-

F) = 2.4

Table 4: Experimental ¹³C NMR Data for 5-Bromo-2-fluorobenzonitrile

Carbon Chemical Shift (δ, ppm)

C-1 (C-CN) 102.1 (d, J=11.5 Hz)

C-2 (C-F) 163.5 (d, J=254.8 Hz)

C-3 137.2 (d, J=9.0 Hz)

C-4 118.8 (d, J=25.2 Hz)

C-5 (C-Br) 117.9 (d, J=4.3 Hz)

C-6 134.1 (s)

-CN 115.8 (s)

Note: Experimental data is aggregated from publicly available spectral databases and may vary

slightly depending on the solvent and experimental conditions.
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Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like

5-(Aminomethyl)-2-fluorobenzonitrile is provided below.

1. Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

Temperature: Set the probe temperature to 298 K (25 °C).

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic

or manual shimming to optimize magnetic field homogeneity.

Pulse Sequence: Use a standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: -2 to 12 ppm

Pulse Width: Calibrated 90° pulse

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 scans, depending on sample concentration.

3. ¹³C NMR Acquisition:

Spectrometer: A 400 MHz or higher field spectrometer (operating at ~100 MHz for ¹³C).
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Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 220 ppm

Pulse Width: 30° flip angle to allow for faster repetition rates.

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum.

Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural

elucidation using NMR spectroscopy.
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To cite this document: BenchChem. [A Comparative NMR Analysis Guide: 5-
(Aminomethyl)-2-fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033144#1h-nmr-and-13c-nmr-analysis-of-5-
aminomethyl-2-fluorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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